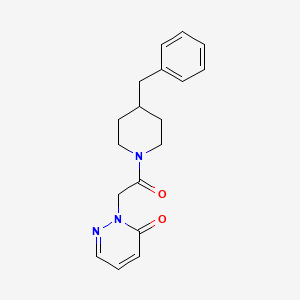

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-17-7-4-10-19-21(17)14-18(23)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGQOZJTZAESFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the benzylpiperidine group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinones.

Scientific Research Applications

Therapeutic Applications

-

Neurological Disorders

- Nicotinic Acetylcholine Receptors : Research indicates that compounds similar to 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can act as modulators of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's . The potential for this compound to enhance cognitive function through receptor modulation presents a promising avenue for drug development.

-

Antineoplastic Activity

- Cancer Treatment : Preliminary studies suggest that derivatives of this compound exhibit moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29. This activity may be attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .

- Antimicrobial Properties

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, often involving the reaction of piperidine derivatives with pyridazine precursors. The exploration of structural modifications has led to the identification of several potent analogs with enhanced biological activity.

Case Studies and Research Findings

- Cognitive Enhancement Studies : A study highlighted the effects of similar compounds on memory retention in animal models, suggesting that these compounds could improve synaptic plasticity and cognitive function .

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant cytotoxic effects while maintaining low toxicity levels in normal cells .

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Pyridazinone derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one with structurally analogous compounds:

Structural Modifications and Pharmacological Implications

Key Observations :

The 4-methoxyphenyl substituent at the 6-position may confer antioxidant or anti-inflammatory properties, as seen in methoxy-substituted aryl compounds .

Biological Activity :

- Antiviral activity is prominent in fluorophenyl- and methylbenzyl-substituted analogs (e.g., ), suggesting that electron-withdrawing groups (e.g., fluorine) enhance target binding.

- The target compound lacks reported activity data, highlighting a gap in empirical studies compared to its analogs.

Synthetic Accessibility: Halogenated intermediates (e.g., chloro-pyridazinones) are common precursors, enabling scalable synthesis across analogs .

Computational and Crystallographic Insights

- Crystal Structures: Fluorophenyl-substituted pyridazinones (e.g., ) exhibit planar pyridazinone cores with dihedral angles <10°, favoring π-π stacking in protein binding.

Biological Activity

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol . The structure includes a benzylpiperidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O3 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1282142-11-3 |

1. Monoamine Oxidase Inhibition

Recent studies have shown that derivatives of pyridazinones, including the compound , exhibit selective inhibition of monoamine oxidases (MAO-A and MAO-B). For instance, the IC50 values for MAO-B inhibition were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | Not specified in the study but compared favorably to other derivatives . |

This inhibition suggests potential applications in treating neurodegenerative diseases where MAO activity is implicated.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, although specific IC50 values were not provided in the available literature. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer efficacy .

3. Anti-inflammatory Effects

Compounds similar to this pyridazinone have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating the effects of various benzylpiperidine derivatives on cancer cell lines, it was found that modifications to the benzyl group significantly affected the potency against colorectal cancer cells. The compound exhibited promising results, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress in neuronal cells by inhibiting MAO-B. This suggests that the compound could be beneficial in managing neurodegenerative diseases like Parkinson's disease .

The exact mechanism by which This compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to:

- MAO inhibition , leading to increased levels of neurotransmitters.

- Antioxidant properties , reducing oxidative stress.

- Modulation of inflammatory pathways , thereby decreasing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.